molecular formula C28H24ClN3O3 B2589454 {9-[4-(3-Chlorophenyl)piperazin-1-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl}(phenyl)methanone CAS No. 872205-95-3

{9-[4-(3-Chlorophenyl)piperazin-1-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl}(phenyl)methanone

Cat. No.: B2589454
CAS No.: 872205-95-3
M. Wt: 485.97
InChI Key: FIVCOPMLBDUEBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{9-[4-(3-Chlorophenyl)piperazin-1-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl}(phenyl)methanone is a useful research compound. Its molecular formula is C28H24ClN3O3 and its molecular weight is 485.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • A study on the synthesis of novel 8-amino-1,4-benzoxazine derivatives possessing anti-stress oxidative properties utilized (3,4-dihydroxy-2-methoxyphenyl)(phenyl)methanone as a starting material. This research demonstrated a convenient two-step one-pot electrochemical synthesis method (Largeron & Fleury, 1998).

  • Another study focused on the synthesis, spectroscopic, DFT, HSA binding, and docking studies of new 1,5-bis(4-chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)quinolin-3-yl)pentane-1,5-dione. This work contributed to understanding the molecular structure and potential biological interactions of compounds with a similar structure to the one (Murugesan et al., 2021).

Anticancer and Antituberculosis Studies

  • Research into synthesizing anticancer and antituberculosis compounds led to the development of 1-(4-Chlorophenyl) cyclopropylmethanone derivatives. These compounds showed significant activity in in vitro studies against human breast cancer cell lines and M. tuberculosis, indicating their potential therapeutic applications (Mallikarjuna, Padmashali, & Sandeep, 2014).

Antimicrobial Activity

  • Novel diphenyl piperazine-based sulfanilamides were synthesized and evaluated for their antimicrobial activity. These compounds exhibited better inhibitory potency than sulfanilamide against all tested bacterial strains, highlighting their potential as antimicrobial agents (Wang, Gan, Zhou, & Yan, 2011).

Properties

IUPAC Name

[9-[4-(3-chlorophenyl)piperazin-1-yl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24ClN3O3/c29-20-7-4-8-21(15-20)31-9-11-32(12-10-31)27-22-16-25-26(35-14-13-34-25)17-24(22)30-18-23(27)28(33)19-5-2-1-3-6-19/h1-8,15-18H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVCOPMLBDUEBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=C(C=NC4=CC5=C(C=C43)OCCO5)C(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.